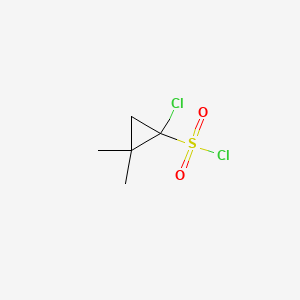
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride is an organic compound with the molecular formula C5H8Cl2O2S It is a derivative of cyclopropane, characterized by the presence of a sulfonyl chloride group and a chlorine atom attached to the cyclopropane ring
Preparation Methods
The synthesis of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride typically involves the reaction of 2,2-dimethylcyclopropane-1-sulfonyl chloride with a chlorinating agent. The reaction conditions often require a controlled environment to ensure the desired product is obtained with high purity. Industrial production methods may involve the use of advanced techniques such as continuous flow reactors to optimize yield and efficiency .
Chemical Reactions Analysis
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The sulfonyl chloride group can be oxidized or reduced under specific conditions, resulting in the formation of sulfonic acids or sulfonamides.
Hydrolysis: In the presence of water, the compound can hydrolyze to form sulfonic acid derivatives.
Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Synthesis of Sulfonamides
Sulfonamides can be synthesized through the coupling of amines and dansyl chloride under highly favorable conditions . A general experimental procedure involves dissolving an amine in anhydrous pyridine, followed by the dropwise addition of 5-(dimethylamino)naphthalene-1-sulfonyl chloride with stirring at 0 °C . The reaction mixture is agitated at room temperature under N2 until TLC confirms the complete consumption of the limiting reagent. After completion, the reaction mixture is poured into ice-cold water, leading to the formation of solid particles, which are then filtered and dried . The resulting products are further purified via column chromatography with ethyl acetate:hexane as an eluent .
Research and Case Studies
- Antimicrobial Activity : Research indicates that sulfonylated compounds derived from 1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride possess antimicrobial properties.
- Synthesis Intermediate : It serves as a crucial intermediate in synthesizing various organic compounds, including pharmaceuticals and agrochemicals.
- Anticancer Therapeutics : Sulfonamide derivatives have been designed, synthesized, and analyzed as potential anticancer therapeutics . Molecular docking analysis was performed to evaluate the binding affinities of synthesized sulfonamides with the potential drug target 1AZM .
Mechanism of Action
The mechanism of action of 1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparison with Similar Compounds
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
2,2-Dimethylcyclopropane-1-sulfonyl chloride: Lacks the chlorine atom, resulting in different reactivity and applications.
Cyclopropanesulfonyl chloride: A simpler structure without the dimethyl groups, leading to different chemical properties.
1,1-Dichloro-2,2-dimethylcyclopropane: Contains two chlorine atoms, resulting in different reactivity patterns.
Biological Activity
1-Chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride is an organic compound with significant implications in chemical synthesis and potential biological activity. This compound features a cyclopropane ring substituted with a chlorine atom and a sulfonyl chloride group, making it a versatile reagent in organic chemistry.
The biological activity of this compound primarily relates to its role as a sulfonylating agent. Sulfonyl chlorides are known to react with various nucleophiles, including amines and alcohols, leading to the formation of sulfonamides and sulfonate esters. These reactions can influence biological pathways by modifying the activity of proteins and enzymes through sulfonylation.
In Vitro Studies
In vitro studies have demonstrated that the compound can effectively modify amino acids and peptides, impacting their biological functions. For example, research has shown that sulfonylation can enhance the stability of certain peptides against enzymatic degradation, thereby prolonging their biological activity in therapeutic applications.
Case Studies
- Antimicrobial Activity : A study investigated the antimicrobial properties of sulfonylated compounds derived from this compound. The results indicated that some derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in developing new antibiotics.
- Enzyme Inhibition : Another case study focused on the enzyme inhibition potential of this compound. It was found that certain sulfonamide derivatives could inhibit key enzymes involved in metabolic pathways, which may lead to therapeutic benefits in diseases like cancer or metabolic disorders.
Comparative Analysis
The biological activity of this compound can be compared to other sulfonyl chlorides:
| Compound Name | Biological Activity | Key Applications |
|---|---|---|
| This compound | Moderate antimicrobial and enzyme inhibition | Antibiotic development, enzyme modulation |
| Benzene sulfonyl chloride | High reactivity with nucleophiles | Synthesis of sulfonamides, pharmaceuticals |
| Phenylsulfonyl chloride | Variable depending on substitution | Organic synthesis, agrochemicals |
Properties
Molecular Formula |
C5H8Cl2O2S |
|---|---|
Molecular Weight |
203.09 g/mol |
IUPAC Name |
1-chloro-2,2-dimethylcyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C5H8Cl2O2S/c1-4(2)3-5(4,6)10(7,8)9/h3H2,1-2H3 |
InChI Key |
DZSOZWVVRBZRBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1(S(=O)(=O)Cl)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















